molecular formula C6H10O3 B2959567 2-Methyloxolane-3-carboxylic acid CAS No. 866914-28-5

2-Methyloxolane-3-carboxylic acid

Cat. No.: B2959567
CAS No.: 866914-28-5
M. Wt: 130.143
InChI Key: YXVATTQXDIZNEP-UHFFFAOYSA-N
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Description

2-Methyloxolane-3-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Scientific Research Applications

2-Methyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its versatile chemical properties.

Safety and Hazards

2-Methyloxolane-3-carboxylic acid is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

2-Methyloxolane (2-MeOx), a related compound, is being explored as a sustainable lipophilic solvent to substitute hexane for green extraction of natural products . This suggests potential future directions for the use of 2-Methyloxolane-3-carboxylic acid in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with carbon dioxide in the presence of a catalyst to form the desired oxolane ring. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane-3,4-dicarboxylic acid, while reduction can produce 2-methyloxolane-3-methanol.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran (2-MeTHF): A similar compound with a five-membered ring structure, used as a solvent and in organic synthesis.

    Tetrahydrofuran (THF): Another five-membered ring compound, widely used as a solvent in chemical reactions.

    2-Methylfuran: A related compound with a furan ring, used in the production of biofuels and as a solvent.

Uniqueness

2-Methyloxolane-3-carboxylic acid is unique due to its specific functional groups and reactivity. Its carboxylic acid group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its oxolane ring structure imparts distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-methyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVATTQXDIZNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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